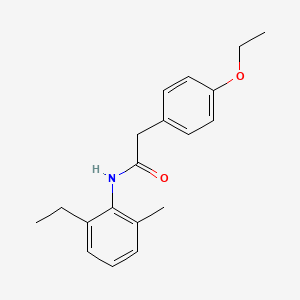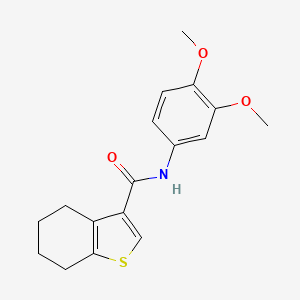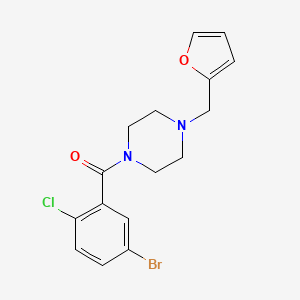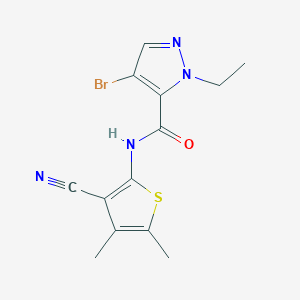
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (referred to as BTFC) is a chemical compound that has gained attention in the scientific community due to its potential application in research.
作用机制
The mechanism of action of BTFC is not yet fully understood. However, studies have suggested that BTFC may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, BTFC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
BTFC has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, BTFC has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. Additionally, BTFC has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using BTFC in lab experiments is its specificity. BTFC has been found to selectively inhibit the activity of COX-2, without affecting the activity of COX-1, which is involved in the production of protective molecules in the stomach. However, one of the limitations of using BTFC in lab experiments is its solubility. BTFC has limited solubility in water, which may affect its efficacy in certain experiments.
未来方向
There are several future directions for research on BTFC. One area of research is the development of more effective synthesis methods for BTFC. Additionally, further research is needed to fully understand the mechanism of action of BTFC and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and efficacy of BTFC in clinical trials, which may lead to its eventual use as a therapeutic agent.
Conclusion
In conclusion, N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (BTFC) is a chemical compound with potential applications in scientific research. BTFC has been found to inhibit the growth of cancer cells and has anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential of BTFC as a therapeutic agent.
合成方法
BTFC can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-bromo-2,3,5,6-tetrafluoroaniline with 1-methyl-4-nitropyrazole-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride, followed by hydrolysis to produce BTFC.
科学研究应用
BTFC has been found to have potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that BTFC can inhibit the growth of cancer cells in vitro and in vivo. Additionally, BTFC has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF4N4O3/c1-19-2-3(20(22)23)9(18-19)11(21)17-10-7(15)5(13)4(12)6(14)8(10)16/h2H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLNPEHUEPWMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF4N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4875242.png)
![5-[1-(4-chlorophenyl)ethylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4875244.png)

![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4875272.png)

![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4875280.png)


![dimethyl 5-{[(4-benzyl-1-piperidinyl)acetyl]amino}isophthalate](/img/structure/B4875297.png)

![ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4875305.png)
![N-[(4-aminophenyl)sulfonyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B4875329.png)
![3-({[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4875337.png)
